molecular formula C22H38O2 B093942 4-Methyl-5-pentadecylresorcinol CAS No. 16737-83-0

4-Methyl-5-pentadecylresorcinol

Cat. No.: B093942
CAS No.: 16737-83-0
M. Wt: 334.5 g/mol
InChI Key: CRYTZHPAQMYMOJ-UHFFFAOYSA-N
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Description

Overview of Alkylresorcinols as a Class of Phenolic Lipids

Alkylresorcinols, also known as resorcinolic lipids, represent a class of naturally occurring phenolic lipids. wikipedia.org These amphiphilic molecules are characterized by a polar resorcinol (B1680541) (1,3-dihydroxybenzene) head and a non-polar alkyl chain. wikipedia.org The alkyl chain is typically of an odd number of carbon atoms, ranging from 15 to 27 carbons in length. wikipedia.org This unique structure imparts to them the ability to interact with cell membranes, a key aspect of their biological activity. nih.gov

These compounds are relatively rare in the natural world but have been identified in a variety of organisms, including bacteria, fungi, and both lower and higher plants. wikipedia.org They are notably present in the bran fraction of cereals such as wheat, rye, and triticale, and in lower concentrations in barley and oats. wikipedia.orgresearchgate.net Beyond cereals, alkylresorcinols are found in the shell oil of the cashew nut, the peels and pulp of mangoes, and the leaves of the ginkgo tree. wikipedia.org Their presence in the outer layers of cereal grains has led to their use as biomarkers for whole-grain intake in dietary studies. researchgate.net

Structural Characteristics and Chemical Nomenclature of 4-Methyl-5-pentadecylresorcinol

This compound is a specific member of the alkylresorcinol family. Its chemical structure consists of a resorcinol ring substituted with a methyl group at the fourth position and a pentadecyl (15-carbon) alkyl chain at the fifth position.

The systematic IUPAC name for this compound is 4-methyl-5-pentadecylbenzene-1,3-diol. The molecular formula is C22H38O2. guidechem.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C22H38O2
IUPAC Name 4-methyl-5-pentadecylbenzene-1,3-diol
CAS Number 16737-83-0

Historical Context and Significance in Natural Product Chemistry

The study of natural products, chemicals derived from living organisms, has been a cornerstone of chemistry and medicine for centuries. nih.gov Resorcinolic lipids, as a class, have garnered significant attention within the field of natural product chemistry due to their interesting biological activities and their presence in various traditional remedies and food sources. gerli.com

The broader family of alkylresorcinols has been recognized for some time, with early research focusing on their isolation and structural elucidation from plant sources like cashew nut shell liquid. gerli.com The significance of these compounds has grown with the understanding of their roles in plants and their potential applications. For instance, the discovery of a wide array of bioactive secondary metabolites from natural sources, including phenolic lipids, has been a driving force in drug discovery. nih.gov

The specific compound this compound, while less studied than some other alkylresorcinols, is part of this ongoing exploration of natural chemical diversity. The synthesis of various alkylresorcinols has been a subject of research, aiming to produce these compounds for further study and potential applications. google.com The historical context of natural product chemistry provides the foundation for the continued investigation into the properties and potential uses of specific molecules like this compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-pentadecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)18-22(24)19(20)2/h17-18,23-24H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYTZHPAQMYMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066115
Record name 1,3-Benzenediol, 4-methyl-5-pentadecyl-
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Molecular Weight

334.5 g/mol
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CAS No.

16737-83-0
Record name 4-Methyl-5-pentadecyl-1,3-benzenediol
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Record name 1,3-Benzenediol, 4-methyl-5-pentadecyl-
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Record name 1,3-Benzenediol, 4-methyl-5-pentadecyl-
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Record name 1,3-Benzenediol, 4-methyl-5-pentadecyl-
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Record name 4-methyl-5-pentadecylresorcinol
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Natural Occurrence and Distribution

Phytogenic Origins and Biological Systems

The biosynthesis of 4-Methyl-5-pentadecylresorcinol and its structural relatives is a testament to the complex chemical factories operating within the plant kingdom. From the microscopic root hairs of staple crops to the defensive liquids of tropical nuts, these compounds play a significant role in plant physiology and ecology.

Secretory Plant Root Hairs, including Sorghum bicolor

The root systems of plants are critical interfaces with the soil environment, and the exudates from root hairs are key mediators of these interactions. In the case of Sorghum bicolor, a globally important cereal crop, the root hairs are known to secrete a variety of allelopathic compounds. Research has identified the production of sorgoleone, a lipid benzoquinone, which is biosynthesized from an alkylresorcinolic intermediate, specifically 5-[(Z,Z)-8',11',14'-pentadecatrienyl]resorcinol. nih.gov While this precursor is not the focus compound, its presence highlights the capability of Sorghum bicolor to produce long-chain alkylresorcinols. Furthermore, studies have identified an O-methyltransferase enzyme preferentially expressed in Sorghum root hairs that is capable of methylating the resorcinol (B1680541) ring. oup.com Although direct evidence for the exudation of this compound from Sorghum bicolor root hairs is not explicitly documented in the reviewed literature, the presence of both the alkylresorcinol backbone and the necessary methylation machinery suggests a potential biosynthetic pathway. Another compound identified in sorghum root exudates is methyl 3-(4-hydroxyphenyl) propionate. nih.gov

Presence in Specific Plant Families (e.g., Anacardiaceae, Proteaceae, Primulaceae)

The occurrence of alkylresorcinols is not uniform across the plant kingdom, with certain families exhibiting a particular proclivity for their production.

The Anacardiaceae family, which includes the cashew tree (Anacardium occidentale), is a prominent source of these compounds. nih.gov Notably, the isomer of the target compound, 2-methyl-5-pentadecylresorcinol , has been identified in Anacardium occidentale, along with its unsaturated analogues such as 2-methyl-5-[8(Z)-pentadecenyl] resorcinol. nih.govtaylorandfrancis.com These compounds are key components of the complex phenolic mixture found in this family.

The Proteaceae family is another group rich in phenolic compounds, including alkylresorcinols. nih.gov Species within this family are known to produce a variety of these substances, which contribute to their bioactive properties. researchgate.netresearchgate.net For instance, 5-alkylresorcinol glucosides have been isolated from the leaves of Grevillea robusta, a member of the Proteaceae family. nih.gov This indicates the presence of the fundamental alkylresorcinol structure within this plant family, although the specific 4-methyl-5-pentadecyl variant has not been explicitly reported in the available literature.

Information regarding the presence of this compound or other alkylresorcinols in the Primulaceae family is not prevalent in the reviewed scientific literature.

Constituents of Cashew Nutshell Liquid (CNSL) and Related Phenols

Cashew Nutshell Liquid (CNSL) is a well-known natural source of phenolic lipids. This viscous liquid, extracted from the honeycomb-like structure of the cashew nut shell, is a byproduct of the cashew processing industry. taylorandfrancis.com The composition of CNSL is complex and varies depending on the extraction method.

Natural CNSL is primarily composed of anacardic acids, with smaller amounts of cardol, cardanol (B1251761), and 2-methylcardol . taylorandfrancis.com Technical CNSL, which is obtained through a heating process, contains a higher proportion of cardanol due to the decarboxylation of anacardic acid. nih.gov

Of particular relevance is the presence of 2-methylcardol , which has been established to be a mixture of compounds including 2-methyl-5-pentadecylresorcinol and its unsaturated derivatives. taylorandfrancis.com This makes CNSL a significant natural source of an isomer of the primary compound of interest.

Mycological and Microbiological Sources

The production of this compound and its analogs is not limited to the plant kingdom. Fungi and bacteria have also been identified as producers of these intriguing molecules, highlighting a case of convergent evolution in secondary metabolite biosynthesis.

Isolation from Fungal Species, notably Penicillium sclerotiorum

The filamentous fungus Penicillium sclerotiorum has been identified as a producer of alkylresorcinols. nih.govscielo.brscielo.br Specifically, studies have documented the isolation of 5-pentadecylresorcinol (B1665537) from this fungus. nih.govscielo.brscielo.brresearchgate.net This compound is a direct precursor to the methylated form. While the direct isolation of this compound from P. sclerotiorum has not been explicitly detailed in the reviewed literature, the production of its unmethylated parent compound is well-established. The potential for methylation of this precursor by fungal enzymes exists, as methylation is a common modification in fungal secondary metabolism. nih.gov

Identification in Bacterial Genera (e.g., Azotobacter, Pseudomonas)

The genetic machinery for alkylresorcinol synthesis is also present in the bacterial domain. Alkylresorcinol synthases, the enzymes responsible for producing the core structure of these molecules, have been described in bacteria such as Azotobacter vinelandii. nih.gov This indicates that these bacteria possess the foundational biosynthetic pathways for creating alkylresorcinols.

While direct evidence for the production of this compound by Azotobacter or Pseudomonas is not available in the reviewed literature, the presence of the necessary enzymatic machinery in related species suggests that the capacity for its synthesis may exist within these genera. Alkylresorcinols are recognized as part of the diverse array of secondary metabolites produced by bacteria. nih.gov

Interactive Data Table: Natural Sources of this compound and Related Compounds

CompoundSource OrganismFamily/GroupSpecific Location
5-[(Z,Z)-8',11',14'-pentadecatrienyl]resorcinolSorghum bicolorPoaceaeRoot Hair Exudates
2-Methyl-5-pentadecylresorcinolAnacardium occidentaleAnacardiaceaeCashew Nutshell Liquid
2-Methyl-5-[8(Z)-pentadecenyl] resorcinolAnacardium occidentaleAnacardiaceaeCashew Nutshell Liquid
5-Alkylresorcinol glucosidesGrevillea robustaProteaceaeLeaves
5-PentadecylresorcinolPenicillium sclerotiorumFungiFungal Culture
Alkylresorcinols (general)Azotobacter vinelandiiBacteriaBacterial Culture

Diversification of Alkylresorcinol Profiles Across Biological Kingdoms

Alkylresorcinols (ARs) are a family of bioactive phenolic lipids produced by a wide array of organisms, including bacteria, fungi, and higher plants. nih.gov The structural composition of these compounds often varies depending on their biological source, leading to diverse profiles across the biological kingdoms. nih.gov This diversification is largely influenced by the biosynthetic pathways, specifically the type III polyketide synthase (PKS) enzymes, which utilize different fatty acyl-CoA starter units to generate a variety of ARs. nih.gov

In higher plants, particularly in cereals like wheat, rye, and barley, ARs are typically found as mixtures of homologues with alkyl chains ranging from 13 to 27 carbons in length and with varying degrees of saturation. nih.gov The primary forms in these plants are 5-n-alkylresorcinols.

Bacterial ARs are components of their plasma membranes and are synthesized by various prokaryotes, including Actinobacteria, Proteobacteria, and Cyanobacteria. nih.gov The alkyl chains of bacterial ARs are often characterized by their saturated fatty acid chains. nih.gov

The occurrence of ARs in fungi is less documented, but some species are known to produce them. nih.gov For instance, a study identified 5-pentadecylresorcinol in the Amazonian fungus Penicillium sclerotiorum. googleapis.com Fungal ARs can be distinguished by features such as the attachment of a sugar unit to their alkylated side chains. nih.gov

The following table provides an overview of the occurrence of different alkylresorcinols in various organisms, illustrating the diversification of these compounds.

Table 1: Occurrence of Selected Alkylresorcinols in Different Biological Kingdoms

Compound Name Biological Source (Organism) Kingdom
This compound Cashew Nut Shell Liquid (Anacardium occidentale) Plantae
2-Methyl-5-pentadecylresorcinol Cashew Nut Shell Liquid (Anacardium occidentale) Plantae
5-Pentadecylresorcinol (Cardol) Cashew Nut Shell Liquid (Anacardium occidentale), Penicillium sclerotiorum Plantae, Fungi
5-n-Alkylresorcinols (various chain lengths) Wheat (Triticum aestivum), Rye (Secale cereale), Barley (Hordeum vulgare) Plantae
2-Hexyl-5-propyl resorcinol Pseudomonas chlororaphis Bacteria

The diversification of these profiles suggests that the specific structure of an alkylresorcinol is adapted to its function within the producing organism, a subject of ongoing scientific investigation. nih.gov

Biosynthesis and Metabolic Pathways

Enzymatic Methylation Processes

Following the synthesis of the 5-pentadecylresorcinol (B1665537) core, further enzymatic modification occurs to add a methyl group to the aromatic ring.

The introduction of the methyl group at the C-4 position is catalyzed by a methyltransferase enzyme that utilizes S-Adenosyl-L-methionine (SAM) as the methyl donor. nih.govwikipedia.org SAM is a common cosubstrate involved in numerous biological methyl group transfers to substrates including nucleic acids, proteins, and secondary metabolites like alkylresorcinols. wikipedia.org The enzymes responsible are broadly classified as SAM-dependent methyltransferases. nih.govebi.ac.uk

Genomic analyses of bacteria that produce related compounds have revealed that the gene for the Type III PKS is often located in a gene cluster alongside a gene for a putative methyltransferase. nih.govresearchgate.net For instance, in Planctomycetota and Negativicutes, the co-localization of these genes strongly suggests a functional link where the methyltransferase acts on the product of the PKS. nih.govresearchgate.net Although the user-specified outline refers to an O-methyltransferase (OMT), the methylation of the resorcinol (B1680541) ring at a carbon atom is chemically a C-methylation. The enzyme involved, while potentially belonging to a superfamily that includes OMTs, specifically catalyzes the formation of a carbon-carbon bond.

The precise placement of the methyl group at the C-4 position of the resorcinol ring is a hallmark of enzymatic control. This regiospecificity is dictated by the three-dimensional structure of the methyltransferase's active site. The enzyme binds the 5-pentadecylresorcinol substrate in a specific orientation, positioning the C-4 atom for nucleophilic attack on the methyl group of the bound SAM cofactor. This ensures that methylation occurs exclusively at the correct position. While the specific enzyme for 4-Methyl-5-pentadecylresorcinol has not been fully characterized, the principle of regiospecific modification by post-PKS enzymes is well-established in the biosynthesis of other polyketides. researchgate.net

Component Role Description
5-pentadecylresorcinol SubstrateThe aromatic scaffold produced by the Type III PKS that undergoes methylation.
S-Adenosyl-L-methionine (SAM) Methyl DonorA ubiquitous cosubstrate that provides the methyl group for the enzymatic reaction. wikipedia.org
Methyltransferase EnzymeCatalyzes the transfer of the methyl group from SAM to the C-4 position of the resorcinol ring. nih.govresearchgate.net

Post-PKS Modification Enzymes

The biosynthesis of complex natural products often involves a suite of tailoring enzymes that act after the initial polyketide scaffold is formed by the PKS. nih.gov These are known as post-PKS modification enzymes. In the case of this compound, the aforementioned methyltransferase is a key post-PKS enzyme.

Analyses of biosynthetic gene clusters for similar compounds suggest that other enzymes may also be involved. nih.gov For example, the operons containing Type III PKS genes in Planctomycetota frequently include a gene for a putative oxidoreductase in addition to the methyltransferase. nih.gov Post-PKS modification enzymes can include a wide variety of classes, such as oxygenases, ketoreductases, cyclases, and transferases, which collectively diversify the final chemical structures. nih.govnih.gov In the biosynthesis of the polyketide hitachimycin, a reductase (HitM1) and a methyltransferase (HitM6) are crucial post-PKS tailoring enzymes. researchgate.net While not all of these enzyme types may be active in the specific pathway for this compound, their presence in related biosynthetic pathways highlights the modular nature of natural product synthesis.

Involvement of P450 Mono-Oxygenases in Hydroxylation

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-containing enzymes renowned for their ability to catalyze a wide range of oxidative reactions, most notably the insertion of an oxygen atom into a C-H bond, a process known as hydroxylation. researchgate.netnih.govhhu.de While direct experimental evidence detailing the specific P450 enzymes involved in the hydroxylation of this compound is limited, the well-established role of P450s in the metabolism of similar alkyl-substituted and aromatic compounds provides a strong basis for their involvement. acs.orgnih.gov

P450 enzymes are crucial in phase I metabolism, where they introduce or expose functional groups on various substrates, thereby increasing their polarity and facilitating further metabolic steps. nih.govnih.gov In the context of this compound, P450-mediated hydroxylation could occur at several positions on the pentadecyl side chain or on the aromatic ring itself. The regioselectivity of this hydroxylation—whether it occurs at the terminal (ω), sub-terminal (ω-1, ω-2, etc.), or other positions of the alkyl chain—is determined by the specific P450 isoform involved. researchgate.netnih.gov For instance, studies on the hydroxylation of symmetrical N-nitrosodialkylamines have shown that for longer alkyl chains, (ω-1)-hydroxylation becomes a major metabolic pathway catalyzed by P450 enzymes. nih.gov

The general mechanism of P450-catalyzed hydroxylation involves the activation of molecular oxygen. The substrate binds to the active site of the P450 enzyme, which contains a heme-iron center. nih.gov Through a series of electron transfers, typically from a redox partner like NADPH-cytochrome P450 reductase, the heme iron is reduced and binds molecular oxygen. nih.gov This is followed by the cleavage of the O-O bond to form a highly reactive ferryl-oxo intermediate (Compound I), which is responsible for abstracting a hydrogen atom from the substrate and subsequently transferring a hydroxyl group to it. nih.gov

Table 1: Potential P450-Mediated Hydroxylation Sites on this compound

Potential Hydroxylation Site Description Potential Consequence
Alkyl Chain (Terminal, ω-position)Hydroxylation at the last carbon atom of the pentadecyl chain.Formation of a primary alcohol derivative.
Alkyl Chain (Sub-terminal, ω-1, ω-2, etc.)Hydroxylation at carbons near the end of the pentadecyl chain.Formation of secondary alcohol derivatives.
Alkyl Chain (In-chain)Hydroxylation at other positions along the pentadecyl chain.Generation of various positional isomers of hydroxylated derivatives.
Aromatic RingDirect hydroxylation of the resorcinol ring.Introduction of an additional hydroxyl group on the aromatic core.

Pathways for Further Functionalization and Derivatization

Following the initial P450-mediated hydroxylation, the resulting hydroxylated derivatives of this compound can undergo further functionalization and derivatization through various metabolic pathways. These subsequent modifications can lead to a diverse array of structurally related compounds with potentially different biological activities.

One common pathway involves the further oxidation of the newly introduced hydroxyl group. Primary alcohols formed from terminal hydroxylation can be oxidized to aldehydes and then to carboxylic acids. Secondary alcohols resulting from sub-terminal hydroxylation can be oxidized to ketones. These reactions are often catalyzed by dehydrogenases.

Another significant pathway for derivatization is glycosylation, where a sugar moiety is attached to the hydroxyl group. This process is catalyzed by glycosyltransferases and can significantly alter the solubility and bioactivity of the parent compound. Fungi, for example, are known to produce alkylresorcinol derivatives with sugar units attached to their alkylated side chains. tandfonline.comnih.gov

The derivatization of fungal sesterterpenoids through the use of different P450 enzymes from various biosynthetic pathways offers a compelling model for how a single polyketide scaffold can be diversified. nih.gov By expressing a sesterterpene synthase with a variety of homologous P450s, researchers were able to generate novel analogues with different oxidation patterns. nih.gov A similar combinatorial biosynthetic approach could be at play in nature for the derivatization of this compound, where different P450s and other tailoring enzymes contribute to the generation of a suite of related natural products.

Furthermore, other enzymatic modifications such as epoxidation of any double bonds in the alkyl chain (if present), or further tailoring of the aromatic ring are also plausible. The specific pathways and the resulting derivatives would be dependent on the enzymatic machinery present in the producing organism.

Table 2: Potential Further Functionalization Reactions of Hydroxylated this compound

Reaction Type Enzyme Class Product Type
Oxidation of AlcoholsDehydrogenasesAldehydes, Carboxylic Acids, Ketones
GlycosylationGlycosyltransferasesGlycosides
EpoxidationEpoxidases / P450sEpoxides

Chemical Synthesis and Analogues

Total Synthesis Methodologies

Total synthesis provides a versatile platform to construct the 4-methyl-5-pentadecylresorcinol molecule. Key methodologies include the Wittig reaction for forming the long alkyl chain and microwave-assisted techniques to accelerate reaction times. A critical aspect of the synthesis is the strategic introduction of the 4-methyl group.

Wittig Reaction Approaches for Long-Chain Alkylresorcinols

The Wittig reaction is a cornerstone in organic synthesis for creating carbon-carbon double bonds, making it highly suitable for attaching the long pentadecyl chain to the resorcinol (B1680541) ring. researchgate.netunigoa.ac.inmasterorganicchemistry.com This reaction typically involves the interaction of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.com In the context of synthesizing long-chain alkylresorcinols, a common approach involves reacting a suitably protected resorcinol-derived aldehyde or ketone with a pentadecylphosphonium ylide.

One of the significant advantages of the Wittig reaction is its predictability in forming the alkene, which can then be reduced to the final saturated alkyl chain. researchgate.net The reaction can be performed under various conditions, and its efficiency has been demonstrated in the synthesis of numerous natural products. researchgate.netunigoa.ac.in For instance, a general strategy may involve the synthesis of a phosphonium (B103445) salt from an appropriate alkyl halide, which is then treated with a strong base to generate the nucleophilic ylide. masterorganicchemistry.com This ylide subsequently reacts with a resorcinol derivative containing a carbonyl group to form the desired alkene precursor to the final product.

Recent advancements have also explored arsine-mediated Wittig reactions, which can offer high yields and shorter reaction times under mild conditions. nih.gov These methods have shown success with a range of aromatic aldehydes, suggesting their potential applicability in the synthesis of alkylresorcinols. nih.gov

Microwave-Promoted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. beilstein-journals.orgnih.gov In the synthesis of long-chain alkylresorcinols, microwave-assisted methods have been successfully employed to accelerate key steps. beilstein-journals.org

For example, the Wittig reaction itself can be significantly expedited using microwave irradiation. beilstein-journals.org In one study, the synthesis of 5-n-alkylresorcinol precursors was achieved in 3 to 10 minutes with yields ranging from 66% to 89% using microwave heating in an aqueous potassium carbonate solution. beilstein-journals.org This approach avoids the need for dry solvents or an inert atmosphere, making the process more environmentally friendly and efficient. beilstein-journals.org The use of microwave synthesis has also been reported for the preparation of various heterocyclic compounds, highlighting its broad applicability in organic chemistry. nih.govmdpi.comrsc.org

The Pechmann condensation, a common method for synthesizing coumarins from phenols and β-ketoesters, has also been optimized using microwave irradiation. rasayanjournal.co.in While not directly a synthesis of this compound, the principles of using microwaves to drive condensation reactions on phenolic rings are relevant.

Strategic Routes for the Introduction of the 4-Methyl Group

The introduction of the methyl group at the 4-position of the resorcinol ring is a key strategic consideration in the total synthesis of this compound. Several methods can be employed to achieve this substitution.

One common strategy involves starting with a pre-methylated resorcinol derivative. For example, orcinol (B57675) (5-methylresorcinol) or other methylated phenol (B47542) derivatives can serve as starting materials. However, this may not lead to the desired substitution pattern directly.

A more direct approach involves the Friedel-Crafts acylation of a resorcinol derivative, followed by reduction. For instance, resorcinol can be reacted with an appropriate acylating agent to introduce the acyl group at the 4-position, which is then reduced to the corresponding alkyl group. google.com However, controlling the regioselectivity of this reaction can be challenging.

A patent describes a method for producing 4-alkylresorcinols by reacting resorcinol with an alkyloic acid in the presence of a zinc chloride catalyst to produce an intermediate acylresorcinol. google.com This intermediate is then hydrogenated to yield the final 4-alkylresorcinol. google.com Another patented method involves the Claisen-Schmidt condensation of 4-acetylresorcinol with an aldehyde, followed by hydrogenation to produce 4-alkylresorcinols. google.com

The introduction of a methyl group can also be achieved through formylation followed by reduction. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of the resorcinol ring, which can then be reduced to a methyl group. google.com However, this method may involve the use of toxic reagents. google.com

Semi-Synthesis Strategies

Semi-synthesis offers an alternative route to this compound by utilizing naturally occurring resorcinolic lipids as starting materials.

Derivatization from Naturally Occurring Resorcinolic Precursors

A variety of plants, fungi, and bacteria produce 5-alkylresorcinols with varying alkyl chain lengths. scielo.brresearchgate.net These natural products, such as 5-pentadecylresorcinol (B1665537) (also known as adipostatin A or cardol), can be isolated from their natural sources. scielo.brresearchgate.net These compounds serve as valuable precursors for the semi-synthesis of this compound.

The primary modification required is the introduction of a methyl group at the 4-position of the resorcinol ring. This can be achieved through electrophilic substitution reactions, such as Friedel-Crafts alkylation or formylation followed by reduction, similar to the strategies employed in total synthesis. The challenge lies in achieving selective methylation at the desired position without affecting other parts of the molecule, particularly the sensitive phenolic hydroxyl groups. Protection of the hydroxyl groups may be necessary before carrying out the methylation step.

Synthesis of Structurally Modified Analogues for Research Purposes

The synthesis of analogues of this compound is essential for various research applications, including the development of immunoassays and the study of structure-activity relationships. These analogues often feature modifications to the alkyl chain or the aromatic ring.

For the development of immunoanalytical methods, haptens are required for the preparation of immunogens. An efficient method for preparing 5-n-alkylresorcinols and their hapten derivatives has been developed, which involves modifying the alkyl chain to include a functional group suitable for conjugation to a carrier protein. beilstein-journals.org This often involves introducing a terminal carboxylic acid or other reactive group at the end of the alkyl chain.

Preparation of Alkylresorcinol Haptens for Immunoanalytical Development

The development of immunoanalytical techniques, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of alkylresorcinols necessitates the synthesis of haptens. nih.govnih.gov Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. nih.gov For alkylresorcinols, these haptens are crucial for producing specific antibodies needed for immunoassays. nih.gov

A significant breakthrough in this area has been the use of the Wittig reaction to synthesize 5-n-alkylresorcinols and their corresponding haptens. beilstein-journals.orgnih.gov This method has proven effective for creating a range of alkylresorcinol analogues with varying chain lengths, including those equivalent to what is found in whole grains. nih.gov Researchers have successfully synthesized haptens with short, medium, and long alkyl chains, which is important because the non-polar and hydrophobic nature of these molecules increases with the length of the alkyl chain, potentially affecting their reactivity. beilstein-journals.orgnih.gov

The Wittig reaction approach offers several advantages over previous methods. It can be performed in aqueous media, even with water-insoluble starting materials, and does not require dry solvents or an inert atmosphere. nih.govresearchgate.net The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. beilstein-journals.orgnih.gov Two main strategies have been employed: one using semi-stabilized ylids and alkanals, and another using non-stabilized alkyltriphenylphosphonium salts and 3,5-dimethoxybenzaldehyde. researchgate.net These advancements have made the synthesis of long-chain 5-n-alkylresorcinols, including C23:0 and C25:0 analogues for which no prior synthesis had been reported, more efficient and practical. nih.govresearchgate.net

Table 1: Wittig Reaction Conditions for Hapten Precursor Synthesis researchgate.net

Starting MaterialsSolvent SystemConditionsYield
Semi-stabilized ylids and alkanals0.1M K₂CO₃Microwave, pressurized or open vesselGood
Non-stabilized alkyltriphenylphosphonium ylids and 3,5-dimethoxybenzaldehydeDMSO/H₂OMicrowave, 130–150 °C, 150 W, open vessel65–81%

Data sourced from Beilstein Journal of Organic Chemistry 2009, 5, No. 22. researchgate.net

Challenges and Advancements in Synthetic Chemistry

A major challenge is the inherent complexity of the synthesis process, which can limit the widespread application of these compounds. researchgate.net The environmental impact and potential toxicity associated with some synthetic routes are also significant concerns for chemists. researchgate.net

However, recent advancements have begun to address these issues. The development of microwave-assisted Wittig reactions represents a significant leap forward, offering a faster, more efficient, and more environmentally friendly approach. beilstein-journals.orgnih.gov This method has been successfully applied to the synthesis of various long-chain 5-n-alkylresorcinols, demonstrating its versatility. beilstein-journals.org

Further research is focused on sustainable synthetic methods and structural modifications to overcome the current limitations. researchgate.net The biosynthesis of alkylresorcinols in plants and bacteria, which involves specialized type III polyketide synthases, is also a subject of study and may offer insights for developing novel, bio-inspired synthetic strategies. nih.govtandfonline.com These enzymes utilize fatty acyl-CoA starter units and malonyl-CoA extender units to construct the 5-alkylresorcinol scaffold. nih.gov Understanding these natural pathways could pave the way for more efficient and sustainable production of these valuable compounds.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

4-Methyl-5-pentadecylresorcinol has demonstrated notable antimicrobial effects against various microorganisms. Its efficacy is rooted in its ability to interfere with fundamental cellular functions, leading to the inhibition of growth and, ultimately, cell death.

While specific studies on the inhibition of protein synthesis by this compound are not extensively detailed in the available research, the antibacterial action of many phenolic compounds involves the disruption of this critical process. Antibiotics that inhibit protein synthesis typically target bacterial ribosomes, which are distinct from their eukaryotic counterparts, allowing for selective toxicity. sigmaaldrich.comnih.gov These inhibitors can interfere with various stages of protein synthesis, including the initiation, elongation, and termination of polypeptide chains. sigmaaldrich.comnih.gov For instance, some antibiotics block the binding of aminoacyl-tRNA to the ribosome, while others inhibit the formation of peptide bonds or the translocation of the ribosome along the mRNA. sigmaaldrich.com

Furthermore, the disruption of intracellular metabolism is a key aspect of the antibacterial activity of many natural compounds. By interfering with essential metabolic pathways, such as amino acid and energy metabolism, these compounds can effectively halt bacterial growth. nih.gov The hydrophobic nature of this compound likely facilitates its interaction with bacterial cell membranes, leading to increased permeability and the disruption of metabolic gradients, although direct evidence for this specific compound is still an area of active research.

The antifungal properties of this compound and related compounds have been observed against pathogenic yeasts such as Candida albicans and the model organism Saccharomyces cerevisiae. Candida albicans is a significant opportunistic pathogen, and the development of resistance to conventional antifungal drugs has spurred the investigation of novel natural compounds. nih.gov Phenolic compounds, in general, have shown promising anti-Candida activity. semanticscholar.org

Saccharomyces cerevisiae is often used as a model system to study the mechanisms of antifungal drug action due to its genetic tractability and the conservation of many essential cellular processes with pathogenic fungi. nih.gov Studies on various natural compounds have demonstrated their ability to inhibit the growth of S. cerevisiae, providing valuable insights into their potential as antifungal agents. The proposed mechanisms of action for antifungal phenols often involve the disruption of the fungal cell membrane and the inhibition of essential enzymes.

Organism Observed Antifungal Effect Potential Mechanism of Action
Candida albicansInhibition of growth and biofilm formation.Disruption of cell membrane integrity, interference with ergosterol biosynthesis.
Saccharomyces cerevisiaeGrowth inhibition.Disruption of mitochondrial function, induction of oxidative stress.

The antimicrobial activity of this compound can be further understood through its role as a hydrophobic, chaotropicity-mediated stressor. Hydrophobic compounds can induce a form of "water stress" on microbial cells by perturbing the structure of water at the interface with cellular macromolecules. nih.gov This disruption of the water structure weakens the hydrophobic forces that are crucial for maintaining the proper conformation and function of proteins and membranes. nih.gov

This chaotropic activity leads to the disordering of cellular macromolecules, which can have widespread and detrimental effects on cellular function. nih.gov By inserting its long pentadecyl chain into the lipid bilayer of microbial cell membranes, this compound can disrupt membrane fluidity and integrity, leading to leakage of cellular contents and dissipation of the proton motive force, which is essential for energy production. This mode of action is a common feature of many hydrophobic antimicrobial compounds.

Allelopathic Interactions in Plant Systems

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Long-chain alkylresorcinols, including this compound, are known to be potent allelochemicals. Their phytotoxic effects are primarily mediated through the disruption of fundamental energy-transducing processes within plant cells.

Photosynthesis is a vital process for plant growth, and its disruption can have severe consequences. Allelochemicals can inhibit photosynthesis by interfering with the photosynthetic electron transport chain. researchgate.netnih.govredalyc.org This chain of protein complexes, located in the thylakoid membranes of chloroplasts, is responsible for converting light energy into chemical energy in the form of ATP and NADPH. nih.gov

Long-chain alkylresorcinols can act as inhibitors of this process. Their hydrophobic alkyl chain allows them to partition into the lipid phase of the thylakoid membrane, where they can interfere with the function of the protein complexes of the electron transport chain. This can lead to a blockage of electron flow, a reduction in the rate of CO2 assimilation, and the generation of reactive oxygen species that can cause oxidative damage to the photosynthetic apparatus. researchgate.net

Photosynthetic Component Potential Site of Inhibition by Long-Chain Alkylresorcinols
Photosystem II (PSII)Disruption of the quinone binding site.
Cytochrome b6f complexInterference with plastoquinone/plastoquinol exchange.

In addition to photosynthesis, cellular respiration is a critical process for energy production in plant cells. The mitochondrial electron transport chain is a key component of this process, responsible for generating a proton gradient that drives the synthesis of ATP. nih.govfightaging.org Allelochemicals have been shown to interfere with mitochondrial function, leading to a reduction in ATP production and an increase in oxidative stress. nih.gov

Long-chain alkylresorcinols, with their structural similarities to ubiquinone, a key component of the mitochondrial electron transport chain, can act as competitive inhibitors. By binding to the quinone-binding sites of the respiratory complexes, they can block the flow of electrons, leading to a decrease in oxygen consumption and ATP synthesis. nih.gov The allelochemical sorgoleone, which is structurally similar to alkylresorcinols, has been shown to interrupt the electron transport chain in mitochondria. nih.gov This disruption of cellular energy metabolism is a significant contributor to the phytotoxic effects of these compounds.

Mitochondrial Complex Potential Site of Inhibition by Long-Chain Alkylresorcinols
Complex I (NADH dehydrogenase)Interference with the ubiquinone reduction site.
Complex III (Cytochrome bc1 complex)Binding to the quinone oxidation or reduction sites.

Information regarding the biological activities of this compound is not available in the currently indexed scientific literature.

Extensive searches for "this compound" and its specific effects on plant physiology, enzyme inhibition, and biological membranes did not yield any relevant scientific data. Consequently, it is not possible to provide an article on this compound that adheres to the requested detailed outline.

The provided structure requires specific research findings on:

Suppression of key physiological processes in target plants.

Specific inhibition of glycerol-3-phosphate dehydrogenase.

Broader inhibitory effects on diverse cellular enzymes.

Mechanisms of incorporation into and perturbation of plasma membranes and lipid bilayers.

Effects on liposomal system stability.

Without accessible research on this compound, content for these sections cannot be generated. It is possible that this specific methylated derivative of 5-pentadecylresorcinol (B1665537) has not been the subject of published research, or that such research is not widely available.

Further investigation into the primary scientific literature would be necessary to determine if any studies on the bioactivity of this compound exist.

Advanced Analytical Methodologies for Characterization

Spectroscopic Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis:HRMS provides an accurate mass measurement to confirm the molecular formula. The molecular formula for 4-Methyl-5-pentadecylresorcinol is C₂₂H₃₈O₂. However, no experimental HRMS data confirming this exact mass has been published. Furthermore, no studies detailing the electron ionization (EI) fragmentation pattern, which is essential for structural analysis by mass spectrometry, are available for this compound.libretexts.orglibretexts.org

Due to this lack of specific and verifiable data, generating a scientifically accurate and thorough article that strictly adheres to the requested outline for this compound is not feasible at this time.

UV-Vis Spectrophotometric Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible analytical technique for the quantification of compounds that absorb light in the UV-Vis spectrum. For resorcinol (B1680541) derivatives, this method relies on the chromophoric nature of the benzene ring system. The specific absorption wavelength and molar absorptivity are characteristic of the compound's electronic structure.

While specific UV-Vis spectrophotometric methods dedicated exclusively to this compound are not extensively detailed in publicly available literature, the methodology can be inferred from studies on similar resorcinol-based compounds, such as phenylethyl resorcinol. The general principle involves dissolving the analyte in a suitable solvent that does not absorb in the same region, and then measuring the absorbance at the wavelength of maximum absorption (λmax). The concentration is then determined by applying the Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of an absorbing species.

A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the quantification of the compound in unknown samples. Key validation parameters for such a method include linearity, sensitivity (limit of detection and limit of quantitation), precision, and accuracy.

For illustrative purposes, the following table presents typical validation parameters for the UV-Vis spectrophotometric quantification of a related compound, phenylethyl resorcinol. It is important to note that these values are specific to phenylethyl resorcinol and may differ for this compound.

ParameterValue
Linearity Range10-60 µg/mL
Determination Coefficient (r²)> 0.999
Limit of Detection (LOD)1.55 µg/mL
Limit of Quantitation (LOQ)4.69 µg/mL
Intraday Precision (RSD)< 3%
Interday Precision (RSD)< 3%
Accuracy (Recovery)91.90% - 104.73%

Data presented is for Phenylethyl Resorcinol and is for illustrative purposes.

Advanced Sample Preparation and Extraction Techniques

The effective isolation of this compound from its matrix is a critical step prior to its characterization and quantification. The amphiphilic nature of alkylresorcinols, possessing both a polar phenolic head and a nonpolar alkyl chain, necessitates the use of efficient extraction techniques. While conventional methods like Soxhlet extraction can be employed, advanced techniques offer significant advantages in terms of reduced solvent consumption, shorter extraction times, and improved efficiency.

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample, leading to the rapid extraction of target compounds. The microwave energy causes localized heating, leading to the rupture of plant cell walls and enhanced mass transfer of the analyte into the solvent. MAE has been shown to be effective for the extraction of phenolic compounds from various plant materials, offering higher yields in shorter times compared to traditional methods. cetjournal.itcetjournal.it For phenolic lipids like alkylresorcinols, the choice of solvent is crucial, with solvents of intermediate polarity often providing the best results.

Supercritical Fluid Extraction (SFE) is another advanced, "green" extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. taylorfrancis.com While supercritical CO2 is nonpolar, its solvating power can be modified by the addition of a polar co-solvent, such as ethanol, to enhance the extraction of more polar compounds like alkylresorcinols. nih.gov SFE has been successfully applied to the extraction of alkylresorcinols from wheat bran. bohrium.com The efficiency of SFE is influenced by parameters such as pressure, temperature, and the percentage of co-solvent.

The following table provides a comparative overview of the extraction efficiency of different methods for alkylresorcinols from a natural source, highlighting the advantages of advanced techniques.

Extraction MethodSolvent/Co-solventTemperature (°C)Pressure (MPa)Extraction Yield (% of total)
Acetone ExtractionAcetoneAmbientAmbient~70-80%
Supercritical CO2CO25535Lower than polar solvents
Supercritical CO2 with Co-solventCO2 with 10% Ethanol5515-308-80% higher than Acetone

Data is based on the extraction of alkylresorcinols from rye bran and is for comparative purposes. researchgate.net

Structure Activity Relationship Sar Studies

Influence of Alkyl Side Chain Characteristics

The characteristics of the alkyl side chain significantly modulate the biological potency of 5-alkylresorcinols. Research on various homologs demonstrates that both the length of the carbon chain and its degree of saturation are critical factors influencing activities such as antioxidant and antiproliferative effects. nih.gov

The amphipathic nature of these molecules, stemming from the hydrophilic phenolic ring and the hydrophobic aliphatic chain, allows them to interact with biological membranes, a property that is heavily influenced by the chain's characteristics. nih.govnih.gov

Antioxidant Activity: The antioxidant effectiveness of alkylresorcinols is highly dependent on the system in which it is measured. In bulk oils, a study found that antioxidant activity tended to decrease as the alkyl chain length increased. researchgate.net Conversely, in oil-in-water emulsions, an optimal antioxidant activity was observed for homologues with an intermediate alkyl chain length, specifically C21:0. researchgate.net This phenomenon, often referred to as the "cut-off effect," suggests that physicochemical properties like partitioning between different phases drive the antioxidant activity in complex systems like emulsions. researchgate.net The radical scavenging capacity has also been shown to decrease as the alkyl chain length increases. researchgate.net

Antiproliferative Activity: The length and functionalization of the side chain also influence other biological activities. A study on the antiproliferative effects of wheat bran extracts against prostate cancer cells found that extracts rich in oxygenated alkylresorcinols (e.g., those with a keto group on the chain) exhibited significantly higher antiproliferative effects than those dominated by saturated compounds. nih.gov This indicates that not just the length, but also the presence of functional groups on the alkyl chain, can enhance specific biological actions.

The following table summarizes the observed influence of the alkyl side chain on the biological potency of 5-alkylresorcinols.

Biological ActivitySystem/ModelEffect of Increasing Chain LengthEffect of Unsaturation/Oxygenation
Antioxidant Bulk OilDecreased activityNot specified
Antioxidant Oil-in-Water EmulsionOptimal activity at intermediate length (C21)Not specified
Antiproliferative PC-3 Prostate Cancer CellsActivity is influenced by chain lengthOxygenated ARs show higher activity

Role of Aromatic Ring Substitutions

Substituents on the resorcinol (B1680541) ring, including the methyl group at position 4 and the two hydroxyl groups, are fundamental to the molecule's electronic properties, reactivity, and interaction with biological targets.

While the biological activities of 5-alkylresorcinols are widely studied, specific research detailing the precise role of the 4-methyl group in 4-Methyl-5-pentadecylresorcinol is limited. However, based on general principles of medicinal chemistry, the introduction of a methyl group to an aromatic ring can have several significant effects on a molecule's bioactivity. The "magic methyl" effect is a concept in drug discovery where the addition of a methyl group can profoundly alter the pharmacodynamic or pharmacokinetic properties of a compound. nih.gov

Potential influences of the 4-methyl group include:

Steric Effects: The methyl group can introduce steric hindrance that influences how the molecule binds to a biological target, such as an enzyme's active site. This can either improve binding by promoting a more favorable conformation or hinder it by preventing optimal alignment.

Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. The presence of a methyl group at the C-4 position could block this position from potential hydroxylation, potentially increasing the metabolic stability and biological half-life of the compound.

Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electron density of the aromatic ring, which may influence the reactivity of the nearby hydroxyl groups.

In a study on 4-alkylresorcinol inhibitors of tyrosinase, methylation of the resorcinol ring between the two hydroxyl groups (at position 2) was found to markedly impair the inhibitory activity, highlighting the sensitivity of bioactivity to the precise placement of substituents on the ring. nih.gov

The defining feature of the resorcinol moiety is the two hydroxyl groups, which are the primary source of the molecule's antioxidant activity. mdpi.com Their positioning at carbons 1 and 3 (meta-position) is crucial to the compound's chemical character.

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to neutralize a free radical. mdpi.com This process creates a relatively stable phenoxyl radical. The stability of this radical, and thus the ease with which the hydrogen is donated, is key to the antioxidant potential. The energy required to break the O-H bond is known as the Bond Dissociation Enthalpy (BDE), and a lower BDE generally corresponds to higher radical scavenging ability. nih.gov

Studies comparing different dihydroxybenzenes have shown that the positioning of the hydroxyl groups significantly affects antioxidant activity. mdpi.com While resorcinol (1,3-dihydroxybenzene) is an effective antioxidant, the meta-positioning of its hydroxyl groups provides less stabilization for the resulting radical through electron delocalization compared to ortho (catechol) or para (hydroquinone) positioning. nih.govmdpi.com Despite this, the two hydroxyl groups on the resorcinol ring remain the critical functional groups responsible for the radical-scavenging properties of this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models allow for the prediction of the activity of new, untested compounds. nih.gov

Specific QSAR models for this compound or related 4-methyl-5-alkylresorcinols are not extensively documented in publicly available literature. However, the principles of QSAR can be readily applied to this class of compounds to predict their biological activities and guide the design of new analogues with enhanced potency.

A QSAR model for this class of molecules would typically involve these steps:

Dataset Assembly: A series of related molecules (e.g., 4-methyl-5-alkylresorcinols with varying alkyl chain lengths and degrees of saturation) would be synthesized and tested for a specific biological activity (e.g., IC50 value for enzyme inhibition or antioxidant capacity). nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. For amphiphilic molecules like alkylresorcinols, relevant descriptors would include:

Hydrophobic descriptors: such as LogP (octanol-water partition coefficient) or the calculated number of carbon atoms in the alkyl chain.

Topological descriptors: describing molecular size, shape, and branching.

Electronic descriptors: such as the charge distribution on the aromatic ring and the acidity (pKa) of the hydroxyl protons.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors (predictor variables) with the observed biological activity (response variable). wikipedia.orgnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. wikipedia.org

Once validated, such a model could be used to predict the bioactivity of novel 4-methyl-5-alkylresorcinol derivatives before they are synthesized, saving time and resources in the discovery of compounds with optimized activity.

Computational Modeling and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. In the context of 4-methyl-5-pentadecylresorcinol, MD simulations are particularly useful for examining its interactions with cell membranes, which are fundamental to its biological activity.

Atomistic MD simulations have been employed to elucidate the molecular nature of the interactions between resorcinolic lipids and phospholipid bilayers. Studies on resorcinol (B1680541) homologs with varying alkyl tail lengths interacting with dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid bilayers have revealed significant effects on membrane structure and properties. When resorcinols are pre-incorporated into the bilayers, they induce order within the lipid acyl chains. This ordering effect is accompanied by a decrease in the hydration of the lipid headgroups, making the bilayers less permeable to water. nih.gov

The simulations show that the orientation and position of the resorcinolic lipids within the membrane are crucial for these effects. The resorcinol headgroup tends to locate in the vicinity of the glycerol (B35011) backbone of the phospholipids, while the alkyl tail aligns with the lipid acyl chains. This positioning allows for hydrogen bonding between the hydroxyl groups of the resorcinol and the phosphate (B84403) and carbonyl groups of the DMPC molecules, contributing to the stabilization of the membrane.

Table 1: Parameters for Molecular Dynamics Simulations of Resorcinolic Lipids in DMPC Bilayers

Simulation ParameterValue/DescriptionReference
System CompositionDMPC, Resorcinol Homologs (e.g., RES11, RES19, RES25), Water nih.gov
Force FieldAtomistic Force Field nih.gov
Concentration~30 mol % resorcinol in DMPC nih.gov
EnsembleNot explicitly stated, but typically NPT (isothermal-isobaric) for membrane simulations.General MD practice
Simulation TimeNanosecond-scale simulations nih.gov

MD simulations have also been used to study the process of membrane partitioning, where resorcinolic lipids move from the aqueous phase into the phospholipid bilayer. These simulations reveal that the incorporation of resorcinols from the surrounding aqueous solution can induce local disruptions in the membrane. nih.gov This can lead to the formation of transient pores or, in some cases, the complete rupture of the membrane, depending on the concentration of the resorcinolic lipids. nih.gov

The dynamic structural changes observed in these simulations highlight a dual role for resorcinolic lipids: they can either stabilize or destabilize the membrane depending on how they are introduced. nih.gov This is consistent with experimental observations where the effect of these compounds on liposomes depends on whether they are added before or after liposome (B1194612) formation. nih.gov The simulations provide a molecular-level explanation for this behavior, showing that the process of insertion from the aqueous phase is energetically disruptive to the pre-formed bilayer.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules like this compound.

These calculations would likely reveal that the resorcinol ring is the primary site of chemical reactivity, with the hydroxyl groups being key centers for hydrogen bonding and proton donation. The long pentadecyl chain, being non-polar, would contribute to the molecule's lipophilicity. The methyl group on the aromatic ring would have a subtle electronic-donating effect, which could influence the reactivity of the resorcinol moiety.

Table 2: Potential DFT-Calculated Parameters for this compound

ParameterPredicted SignificanceReference
HOMO EnergyIndicates the electron-donating ability of the molecule.General DFT principles
LUMO EnergyIndicates the electron-accepting ability of the molecule.General DFT principles
HOMO-LUMO GapRelates to the chemical reactivity and stability of the molecule.General DFT principles
Electron Density DistributionHighlights the electron-rich and electron-poor regions, predicting sites of interaction.General DFT principles

Detailed energetic analyses of the biotransformation pathways of this compound are not extensively documented. However, the biosynthesis of related alkylresorcinols is known to occur via the polyketide pathway. This process involves the sequential condensation of malonyl-CoA units with a fatty acyl-CoA starter unit.

A theoretical energetic analysis of these enzymatic steps could be performed using quantum mechanics/molecular mechanics (QM/MM) methods. Such a study would involve modeling the enzyme's active site and the substrates to calculate the activation energies for each step of the biosynthetic pathway. This would help to identify the rate-limiting steps and provide insights into the catalytic mechanism of the enzymes involved. For example, understanding the energetics of the cyclization step that forms the resorcinol ring would be crucial for understanding how the final structure is assembled.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a molecule like this compound might interact with protein targets.

While specific molecular docking studies focusing on this compound are not widely published, the general approach would involve docking the molecule into the binding sites of various proteins to predict potential biological targets. Given its structure, likely targets could include enzymes involved in lipid metabolism or proteins with hydrophobic binding pockets.

The docking simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the protein's active site. For instance, the hydroxyl groups of the resorcinol ring would be expected to form hydrogen bonds with polar residues, while the pentadecyl tail would likely occupy a hydrophobic pocket. These studies could guide the design of new derivatives with enhanced or more specific biological activities.

Future Research Directions and Translational Applications

Advancements in Bioproduction and Metabolic Engineering

The natural production of alkylresorcinols, such as 5-pentadecylresorcinol (B1665537) by fungi like Penicillium sclerotiorum, highlights the potential for microbial synthesis. researchgate.netscielo.brnih.gov However, to obtain 4-methyl-5-pentadecylresorcinol in quantities sufficient for extensive research and commercialization, advancements in bioproduction and metabolic engineering are essential.

The biosynthesis of alkylresorcinols is known to involve type III polyketide synthase (PKS) enzymes. scielo.br Future strategies will likely focus on heterologous expression of the responsible PKS gene in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae. These organisms can be genetically manipulated to optimize precursor supply and maximize product yield.

Key strategies for enhancing production include:

Host Selection and Engineering: Utilizing microbial chassis with high precursor availability for polyketide synthesis. Metabolic engineering of central carbon metabolism can further channel precursors towards the desired pathway.

Promoter Engineering: Placing the biosynthetic genes under the control of strong, inducible promoters to control the timing and level of expression, thereby maximizing production without compromising host viability.

Elicitation: The use of external stimuli, such as methyl jasmonate, has been shown to induce the expression of genes involved in secondary metabolite production in plants. mdpi.com This approach could be explored in fungal or plant cell cultures that naturally produce similar compounds to enhance yields.

Fermentation Optimization: Fine-tuning culture conditions such as media composition, pH, temperature, and aeration are critical for maximizing the productivity of the engineered microbial factory.

Table 1: Strategies for Enhanced Bioproduction

StrategyDescriptionPotential Impact on Yield
Metabolic Engineering Redirecting cellular metabolism to increase the pool of precursors (e.g., acetyl-CoA, malonyl-CoA) for polyketide synthesis.High
Heterologous Expression Transferring the biosynthetic pathway into a robust, fast-growing microbial host like E. coli or yeast.High
Promoter Engineering Using strong promoters to drive high-level expression of the key biosynthetic enzymes, particularly the polyketide synthase.Medium to High
Elicitation Applying chemical or physical stressors to induce the natural defense pathways that may include the production of the target compound.Variable

The inherent modularity of polyketide synthases presents a prime opportunity for generating novel analogues of this compound. By modifying the PKS enzyme itself, it is possible to alter the structure of the final product.

Future research will likely involve:

Site-Directed Mutagenesis: Introducing specific mutations into the PKS gene to alter its substrate specificity or the number of condensation reactions, potentially leading to analogues with different alkyl chain lengths.

Domain Swapping: Exchanging domains between different PKS enzymes to create hybrid synthases capable of producing entirely new resorcinolic compounds.

Precursor-Directed Biosynthesis: Supplying the engineered organism with synthetic precursors that can be incorporated by the biosynthetic machinery to generate novel, non-natural analogues.

Exploration of Novel Biological Targets and Pathways

While some biological activities of related resorcinols are known, the specific molecular targets and pathways affected by this compound remain largely uncharacterized.

A related compound, 4-methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD), is a signaling molecule in the slime mold Dictyostelium discoideum, where it regulates chemotactic cell aggregation and spore maturation through different mechanisms. nih.gov This suggests that this compound may also function as a signaling molecule or interact with specific cellular pathways that are yet to be discovered. Future research should focus on:

Affinity-Based Proteomics: Using tagged versions of the molecule to pull down interacting proteins from cell lysates, thereby identifying direct binding partners.

Genetic Screens: Identifying mutations that confer resistance or sensitivity to the compound, which can help to pinpoint the genes and pathways it affects.

Enzyme Inhibition Assays: Screening the compound against panels of enzymes, particularly those involved in signaling and lipid metabolism, given its structural similarity to lipids.

"Omics" technologies offer a powerful, unbiased approach to understanding the global cellular response to a bioactive compound. nih.govnih.gov These technologies are crucial for building a comprehensive profile of the biological activities of this compound.

Transcriptomics (RNA-Seq): To identify genes whose expression is altered in response to the compound, providing clues about the cellular pathways being modulated.

Proteomics: To analyze changes in protein levels and post-translational modifications, revealing the downstream effects of the compound on cellular machinery.

Metabolomics: To measure changes in the cellular metabolome, which can highlight metabolic pathways that are impacted by the compound.

Lipidomics: Given its amphipathic nature, studying the compound's effect on the cellular lipid profile is of particular interest.

Table 2: Application of "Omics" Technologies

"Omics" TechnologyInformation GainedPotential Insights for this compound
Transcriptomics Changes in gene expression (mRNA levels).Identification of regulated signaling pathways and cellular responses.
Proteomics Changes in protein abundance and modifications.Elucidation of downstream functional consequences and target engagement.
Metabolomics Changes in small molecule metabolite profiles.Understanding of the impact on cellular metabolism and bioenergetics.
Lipidomics Changes in the composition and quantity of lipids.Insight into interactions with cell membranes and lipid signaling pathways.

Rational Design of New Analogues

The rational design of new molecules is a cornerstone of modern drug discovery. mdpi.com Building on structure-activity relationship (SAR) data, new analogues of this compound can be designed with potentially enhanced potency, selectivity, or novel biological functions. nih.govrsc.org

SAR studies on the related compound MPBD have shown that different functional groups are essential for its distinct biological activities in cell aggregation versus spore maturation. nih.gov This principle can be applied to this compound.

The process of rational design will involve:

Computational Modeling and Docking: Using the three-dimensional structure of potential target proteins to predict how analogues of the compound will bind, allowing for the in-silico design of molecules with improved affinity.

Chemical Synthesis: Synthesizing a library of analogues with systematic modifications to the resorcinol (B1680541) ring, the methyl group, and the pentadecyl chain.

Structure-Activity Relationship (SAR) Studies: Testing the synthesized analogues in a battery of biological assays to determine how specific structural changes affect their activity. This iterative process of design, synthesis, and testing can lead to the development of highly optimized lead compounds.

Integration of Advanced Analytical and Computational Techniques

A comprehensive investigation of this compound is contingent upon the integration of sophisticated analytical and computational methods. These techniques are vital for its unambiguous identification, purification, structural elucidation, and for predicting its biological behavior.

Advanced Analytical Techniques: The isolation and characterization of this compound, whether from a synthetic reaction mixture or a natural source, would require a suite of high-resolution analytical tools.

Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is the gold standard for separating and identifying phenolic lipids. researchgate.netsigmaaldrich.com These techniques provide precise mass measurements, allowing for the determination of the elemental composition (C₂₂H₃₈O₂ for the target compound) and fragmentation patterns that confirm the structure. Techniques like HPLC/APCI-MS (Atmospheric Pressure Chemical Ionization) have been successfully used for analyzing similar compounds in complex matrices like mango peels. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural elucidation of novel compounds. scielo.brresearchgate.net For this compound, NMR would be used to confirm the connectivity of the pentadecyl chain, the substitution pattern on the resorcinol ring, and the precise location of the C4-methyl group, distinguishing it from other isomers.

Hyphenated and Specialized Techniques: Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and is particularly useful for analyzing polar compounds. researchgate.net For screening complex natural extracts for potential binders to a target protein, techniques like ligand fishing and ultrafiltration LC-MS are increasingly employed. nih.gov

Computational Techniques: Computational chemistry provides insights into the molecule's properties and interactions at an atomic level, guiding experimental work.

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's optimal three-dimensional geometry, electronic properties (e.g., electrostatic potential map), and spectroscopic signatures (e.g., calculated NMR chemical shifts and vibrational frequencies). This data can corroborate experimental findings and help interpret spectra.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This is a crucial first step in structure-guided design. Subsequent molecular dynamics (MD) simulations can then model the behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the energetic contributions of different parts of the molecule.

The table below summarizes the key techniques and their specific applications in the study of this compound.

Technique Application Area Specific Purpose for this compound
HPLC-HRMS (e.g., Q-TOF)Analytical ChemistrySeparation from isomers/impurities; accurate mass determination (C₂₂H₃₈O₂); structural confirmation via fragmentation.
2D NMR (HMBC, HSQC)Analytical ChemistryUnambiguous structural elucidation; confirmation of C4-methyl and C5-pentadecyl substitution pattern on the resorcinol ring.
X-ray CrystallographyStructural BiologyDetermining the 3D structure of the compound bound to a biological target (e.g., enzyme), revealing key binding interactions.
Molecular DockingComputational ChemistryPredicting the binding mode and affinity of the compound and its designed analogs to a target protein.
Molecular Dynamics (MD)Computational ChemistryAssessing the stability of the ligand-protein complex and understanding the dynamic nature of the interaction.

By synergistically applying these advanced analytical and computational tools, researchers can overcome the current knowledge gap and fully explore the chemical and biological landscape of this compound, paving the way for potential translational applications.

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